N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and furan intermediates. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The final step involves coupling the benzoxazole and furan intermediates with a carboxamide group using reagents such as carbodiimides or other coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as nanocatalysts or metal catalysts, and optimizing reaction parameters like temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar structure but with a benzimidazole ring instead of a benzoxazole ring.
N-[3-(benzothiazol-2-yl)phenyl]amine: Contains a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide is unique due to its combination of a benzoxazole ring, a furan ring, and a carboxamide group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O6/c1-32-23-14-17(28(30)31)9-10-18(23)20-11-12-22(33-20)24(29)26-16-6-4-5-15(13-16)25-27-19-7-2-3-8-21(19)34-25/h2-14H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHPFURRRICQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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